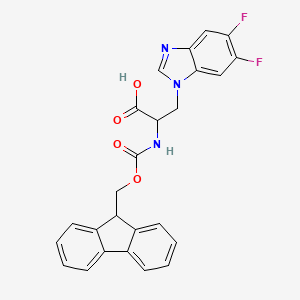

3-(5,6-Difluorobenzimidazol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Description

This compound is a fluorinated benzimidazole derivative protected by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a widely used amino-protecting group in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₅H₂₇N₃O₄F₂, with a molecular weight of 483.50 g/mol (calculated) and a CAS number of 2137457-61-3 . The 5,6-difluorobenzimidazole moiety introduces electron-withdrawing fluorine atoms, enhancing metabolic stability and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). The Fmoc group ensures orthogonality in peptide assembly, enabling selective deprotection under mild basic conditions.

Properties

IUPAC Name |

3-(5,6-difluorobenzimidazol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F2N3O4/c26-19-9-21-23(10-20(19)27)30(13-28-21)11-22(24(31)32)29-25(33)34-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,13,18,22H,11-12H2,(H,29,33)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJPFGJZTITVQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=NC5=CC(=C(C=C54)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137457-61-3 | |

| Record name | 3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table compares key features of the target compound with similar Fmoc-protected amino acids:

Key Differences in Physicochemical Properties

Fluorination Effects: The target compound’s 5,6-difluorobenzimidazole group increases electron deficiency compared to non-fluorinated analogues, improving resistance to oxidative degradation . In contrast, chlorophenyl derivatives (e.g., CAS 678991-52-1) exhibit higher molecular weight and polarity due to chlorine’s atomic mass and polarizability .

Lipophilicity :

- The difluoromethylphenyl analogue (CAS 1808268-08-7) has a logP value ~2.5 (estimated), whereas the target compound’s benzimidazole core likely reduces lipophilicity (logP ~1.8) due to the heterocycle’s polarity .

The target compound lacks such functionality but offers a rigid benzimidazole scaffold for conformational restraint .

Research Findings and Data

Stability and Reactivity

- Acid/Base Stability : The Fmoc group in the target compound is stable under acidic conditions but cleaved by piperidine (20% in DMF), similar to other Fmoc-protected analogues .

- Thermal Stability : Fluorinated benzimidazoles exhibit higher thermal stability (decomposition temperature >250°C) compared to chlorophenyl derivatives (~200°C) .

Solubility Profiles

| Compound Type | Solubility in DMF | Solubility in Water |

|---|---|---|

| Target Compound | High | Low |

| Difluoromethylphenyl Analogue | Moderate | Very Low |

| Chlorophenyl Derivative | High | Low |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the 5,6-difluorobenzimidazole moiety into Fmoc-protected amino acids?

- Methodological Answer : The synthesis of benzimidazole derivatives typically involves cyclization of o-phenylenediamine analogs under acidic conditions. For fluorinated variants, pre-functionalization with fluorine atoms prior to cyclization is critical. For example, 5,6-difluoro-1H-benzimidazole can be synthesized via nitration/fluorination sequences, followed by coupling to an Fmoc-protected amino acid backbone using carbodiimide-mediated activation (e.g., EDC∙HCl) in anhydrous solvents like DMF or DCM . Post-synthesis purification via reverse-phase HPLC is advised to isolate the target compound from unreacted precursors .

Q. How does the Fmoc protecting group influence the stability and reactivity of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The Fmoc group provides temporary protection for the α-amino group, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). Its hydrophobic fluorenyl moiety enhances solubility in organic solvents, which is critical for efficient coupling in SPPS. However, the electron-withdrawing nature of the difluorobenzimidazole ring may reduce nucleophilicity at the carboxylate, necessitating extended coupling times (e.g., 2–4 hours) or double couplings with HOBt/DIC activation .

Advanced Research Questions

Q. How can computational reaction path search methods optimize coupling efficiency in automated peptide synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states to identify energy barriers in coupling reactions. For instance, ICReDD’s workflow combines computational reaction path searches with experimental validation to optimize solvent systems (e.g., DMF vs. NMP) and activation reagents (e.g., HATU vs. PyBOP). This approach reduces trial-and-error experimentation by predicting steric and electronic effects of the difluorobenzimidazole group on reaction kinetics .

Q. What analytical strategies resolve contradictory NMR data between the difluorobenzimidazole ring and the Fmoc-protected amino acid backbone?

- Methodological Answer : The electron-deficient difluorobenzimidazole ring can cause unexpected splitting patterns in H NMR due to scalar coupling with adjacent F nuclei. To mitigate this:

- Use F-decoupled H NMR or heteronuclear 2D experiments (e.g., H-F HMBC) to assign signals unambiguously .

- Compare experimental C NMR shifts with DFT-calculated values to validate assignments of carbonyl and aromatic carbons .

Q. How does the difluorobenzimidazole moiety affect proteolytic stability in peptide-based drug candidates?

- Methodological Answer : The 5,6-difluoro substitution on benzimidazole enhances metabolic stability by resisting oxidation via cytochrome P450 enzymes. To assess this:

- Conduct enzymatic degradation assays using trypsin/chymotrypsin and compare hydrolysis rates against non-fluorinated analogs.

- Use LC-MS/MS to quantify degradation products and identify cleavage sites .

Data Contradiction Analysis

Q. How to address discrepancies in HPLC purity assessments caused by fluorinated byproducts?

- Methodological Answer : Fluorinated impurities (e.g., mono- or tri-fluorinated derivatives) may co-elute with the target compound due to similar hydrophobicity. Solutions include:

- Optimize gradient elution with ion-pairing agents (e.g., 0.1% TFA) to enhance separation.

- Validate purity via orthogonal methods like MALDI-TOF MS or F NMR to detect trace fluorinated species .

Experimental Design Considerations

Q. What solvent systems are optimal for handling solubility challenges during SPPS?

- Methodological Answer : The difluorobenzimidazole group reduces solubility in polar aprotic solvents. To improve solubility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.